3,3'-Dibromobisphenol A 3,3'-Dibromobisphenol A 3,3'-dibromobisphenol A is a dibromobisphenol.
Brand Name: Vulcanchem
CAS No.: 29426-78-6
VCID: VC8096572
InChI: InChI=1S/C15H14Br2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3
SMILES: CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br
Molecular Formula: C15H14Br2O2
Molecular Weight: 386.08 g/mol

3,3'-Dibromobisphenol A

CAS No.: 29426-78-6

Cat. No.: VC8096572

Molecular Formula: C15H14Br2O2

Molecular Weight: 386.08 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Dibromobisphenol A - 29426-78-6

Specification

CAS No. 29426-78-6
Molecular Formula C15H14Br2O2
Molecular Weight 386.08 g/mol
IUPAC Name 2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol
Standard InChI InChI=1S/C15H14Br2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3
Standard InChI Key CKNCVRMXCLUOJI-UHFFFAOYSA-N
SMILES CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br
Canonical SMILES CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3,3'-Dibromobisphenol A features a central isopropylidene bridge flanked by two phenolic rings, each substituted with a bromine atom at the meta position relative to the hydroxyl group (Figure 1). This substitution pattern distinguishes it from TBBPA, which bears bromine at both meta and para positions . The IUPAC name, 4,4'-(propane-2,2-diyl)bis(2-bromophenol), reflects this arrangement.

Table 1: Fundamental Chemical Properties of 3,3'-Dibromobisphenol A

PropertyValueSource
CAS Registry Number29426-78-6
Molecular FormulaC15H14Br2O2\text{C}_{15}\text{H}_{14}\text{Br}_2\text{O}_2
Molar Mass386.08 g/mol
InChI KeyUQRJXZCGOTBQSA-UHFFFAOYSA-N
XLogP35.7 (Predicted)

Spectroscopic and Computational Data

While experimental spectral data remain limited in public databases, computational models predict key characteristics:

  • LogP: 5.7, indicating high lipophilicity and potential for bioaccumulation .

  • Polar Surface Area: 40.5 Ų, suggesting moderate solubility in polar solvents .

  • Hydrogen Bond Donors/Acceptors: 2 donors and 2 acceptors, influencing intermolecular interactions .

Synthesis and Industrial Relevance

Production Methods

3,3'-DBBPA is synthesized via electrophilic bromination of bisphenol A under controlled conditions. Unlike TBBPA’s full bromination, selective meta-substitution requires precise stoichiometry and catalysts to prevent over-bromination. Industrial protocols remain proprietary, but laboratory-scale routes employ Br2\text{Br}_2 or HBr/H2O2\text{HBr}/\text{H}_2\text{O}_2 systems in acetic acid .

Toxicological Profile and Health Implications

CompoundEndocrine ActivityHepatotoxicityReproductive Effects
Bisphenol A (BPA)ModerateLowSignificant
TBBPAHighHighSevere
3,3'-DBBPA (predicted)Low-ModerateUnknownLimited Data

Hepatotoxicity and Metabolic Effects

Although direct studies on 3,3'-DBBPA are scarce, research on TBBPA provides mechanistic insights:

  • Lipid Metabolism Dysregulation: TBBPA exposure at 57 nmol/kg alters hepatic triacylglycerol levels via PPARγ activation .

  • Oxidative Stress: Brominated phenols induce reactive oxygen species (ROS), damaging mitochondrial membranes .

Environmental Persistence and Ecotoxicology

Environmental Fate

  • Persistence: Predicted half-life >60 days in soil due to bromine’s electron-withdrawing effects .

  • Bioaccumulation: High logP values suggest biomagnification in aquatic food webs .

Ecotoxicological Impacts

  • Aquatic Organisms: TBBPA analogues impair amphibian liver function at 1 mg/L; 3,3'-DBBPA likely exhibits similar thresholds .

  • Microbial Degradation: Limited data, but Sphingomonas spp. show potential for debromination .

Regulatory Status and Alternatives

Emerging Alternatives

  • Phosphorus-Based Retardants: Non-halogenated options like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide).

  • Silicon-Containing Polymers: Inherently flame-resistant without halogen additives.

Research Gaps and Future Directions

  • Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) studies in mammalian models.

  • Chronic Exposure Effects: Longitudinal studies on endocrine and neurological endpoints.

  • Degradation Pathways: Advanced oxidation processes for environmental remediation.

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